molecular formula C12H10O3S B8334930 2-Hydroxy-4-methoxy-5-thiophen-2-yl-benzaldehyde CAS No. 552845-71-3

2-Hydroxy-4-methoxy-5-thiophen-2-yl-benzaldehyde

Cat. No.: B8334930
CAS No.: 552845-71-3
M. Wt: 234.27 g/mol
InChI Key: BXUMVQFASHGQKJ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-5-thiophen-2-yl-benzaldehyde is a useful research compound. Its molecular formula is C12H10O3S and its molecular weight is 234.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

552845-71-3

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

2-hydroxy-4-methoxy-5-thiophen-2-ylbenzaldehyde

InChI

InChI=1S/C12H10O3S/c1-15-11-6-10(14)8(7-13)5-9(11)12-3-2-4-16-12/h2-7,14H,1H3

InChI Key

BXUMVQFASHGQKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)C=O)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ex-13C: 5-Bromo-2-hydroxy-4-methoxybenzaldehyde (Ex-13B, 1.5 g, 6.5 mmol) and thiophene-2-boronic acid (0.91 g, 7.1 mmol) were dissolved in tetrahydrofuran (15 mL). Nitrogen was bubbled into the solution for 10 min followed by the sequential addition of potassium fluoride (0.80 g, 14 mmol, spray-dried) and bis(tri-t-butylphosphine)palladium (0) (0.033 g, 0.065 mmol). The solution was immediately heated to 60° C. and aged for 1.5 h. Upon completion, as determined by HPLC, the reaction was diluted with water (25 mL) and extracted with ethyl acetate (3×30 mL). The combined organic extracts were dried over sodium sulfate and concentrated to a brown solid. Silica gel chromatography (ethyl acetate/hexanes, 1:3) gave 1.46 g (97%) of 2-hydroxy-4-methoxy-5-thien-2-ylbenzaldehyde as a yellow solid, mp 118–119° C. 1H-NMR (300 MHz, CDCl3) δ 11.48 (s, 1H), 9.79 (s, 1H), 7.72 (s, 1H), 7.37 (d, 1H, J=3.6 Hz), 7.31 (dd, 1H, J=5.1, 1.5 Hz), 7.08 (dd, 1H, J=5.1, 3.6 Hz), 6.54 (s, 1H), 3.98 (s, 3H). MS (ESI) m/z 235 ([M+H]+, 100%). Anal. Calcd. for C8H7O3S: C, 61.52; H, 4.30; S, 13.69; Found: C, 61.12; H, 4.34; S, 13.56.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0.033 g
Type
catalyst
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

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